REACTION_CXSMILES
|
I[C:2]1[C:10]2[C:9]([Cl:11])=[N:8][CH:7]=[N:6][C:5]=2[N:4]([CH:12]2[CH2:16][CH2:15][CH2:14][CH2:13]2)[CH:3]=1.[OH2:17].[C]=O.CN([CH:23]=[O:24])C>C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[Cl:11][C:9]1[C:10]2[C:2]([C:23]([OH:24])=[O:17])=[CH:3][N:4]([CH:12]3[CH2:16][CH2:15][CH2:14][CH2:13]3)[C:5]=2[N:6]=[CH:7][N:8]=1 |f:4.5.6,^3:17|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
IC1=CN(C=2N=CN=C(C21)Cl)C2CCCC2
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.32 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was then concentrated
|
Type
|
CUSTOM
|
Details
|
residue triturated with 100 mL of 1:1 EtOAc/Ch2Cl2
|
Type
|
CUSTOM
|
Details
|
The solid was collected
|
Type
|
FILTRATION
|
Details
|
after filtration
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over P2O5
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C2=C(N=CN1)N(C=C2C(=O)O)C2CCCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |